molecular formula C16H14N2O2S3 B2997625 2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide CAS No. 922922-18-7

2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Cat. No. B2997625
CAS RN: 922922-18-7
M. Wt: 362.48
InChI Key: NUCXWOHQVFXRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide, also known as MTA, is a thiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology. MTA is a synthetic derivative of thiazole, which is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its ring structure.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their potent antimicrobial properties. They can be designed to target various bacterial strains, including resistant ones. The compound could potentially be developed into a new class of antibiotics that can be used to treat infections caused by Staphylococcus aureus , E. coli , P. aeruginosa , and S. typhi .

Antitumor and Cytotoxic Activity

Thiazole compounds have shown promise in cancer research due to their antitumor and cytotoxic activities. This particular compound may be researched for its efficacy against certain cancer cell lines, such as human malignant melanoma cells (A375), and could contribute to the development of new chemotherapeutic agents .

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and analgesic properties of thiazole derivatives make them candidates for the development of new pain relief medications. This compound could be explored for its effectiveness in reducing inflammation and alleviating pain .

Antifungal Activity

Thiazole derivatives like this compound can also serve as the basis for antifungal drugs. They can be particularly effective against fungal infections, offering an alternative to existing treatments and expanding the arsenal of antifungal agents .

Neuroprotective Agents

Thiazoles have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. Research into this compound could lead to the discovery of new drugs that protect nerve cells from damage or degeneration .

Antiviral Agents

Given the ongoing need for effective antiviral drugs, thiazole derivatives are being explored for their potential use against various viral infections. This compound’s structure could be optimized to inhibit viral replication and could be part of future antiviral therapies .

Mechanism of Action

Target of Action

The primary targets of the compound “2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide” are currently unknown. The compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Biochemical Pathways

Compounds with similar structures, such as thiazole derivatives, have been found to inhibit type iii secretion in gram-negative bacteria

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on its structural similarity to other thiazole derivatives, it could potentially have antimicrobial or antiviral effects

properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S3/c1-20-11-4-6-12(7-5-11)22-10-15(19)18-16-17-13(9-23-16)14-3-2-8-21-14/h2-9H,10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCXWOHQVFXRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxyphenyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

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